3-(Trifluoromethyl)quinoline-2-carboxylic acid

Physicochemical Profiling Pre-formulation Building Block Selection

This fluorinated quinoline-2-carboxylic acid features a unique 3-CF₃-2-COOH substitution pattern that cannot be interchanged with other regioisomers (e.g., 4-CF₃ or 7-CF₃ analogs). The electron-withdrawing trifluoromethyl group positioned ortho to the carboxylic acid enhances acidity, modulates metal-chelation behavior, and provides a LogP of 2.95—ideal for designing cell-permeable probes, bidentate MOF ligands, and herbicidal lead candidates. Standard purity ≥95%; inquire for bulk kilo quantities.

Molecular Formula C11H6F3NO2
Molecular Weight 241.17 g/mol
CAS No. 588702-64-1
Cat. No. B1314842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Trifluoromethyl)quinoline-2-carboxylic acid
CAS588702-64-1
Molecular FormulaC11H6F3NO2
Molecular Weight241.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)C(=O)O)C(F)(F)F
InChIInChI=1S/C11H6F3NO2/c12-11(13,14)7-5-6-3-1-2-4-8(6)15-9(7)10(16)17/h1-5H,(H,16,17)
InChIKeyCVSCZIGOYYGAGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-64-1) for Procurement and Research Use


3-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-64-1) is a fluorinated heterocyclic building block with the molecular formula C11H6F3NO2 and a molecular weight of 241.17 g/mol . It features a quinoline core substituted with a trifluoromethyl group at the 3-position and a carboxylic acid moiety at the 2-position . The compound is typically supplied with a standard purity of 95% or 97% and is characterized by a melting point of 125–127 °C . Its primary utility lies in serving as a versatile intermediate for the synthesis of biologically active molecules, where the trifluoromethyl substituent enhances lipophilicity and metabolic stability .

Why Generic Substitution of 3-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-64-1) is Not Advisable


The precise regiochemistry of the trifluoromethyl and carboxylic acid substituents on the quinoline scaffold is a critical determinant of both chemical reactivity and biological function, meaning that regioisomers such as 4-(trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-67-4) and 7-(trifluoromethyl)quinoline-2-carboxylic acid cannot be interchanged without altering the outcome of a synthetic sequence or the properties of the final derivative [1]. The 3-position substitution pattern on this compound uniquely positions the electron-withdrawing trifluoromethyl group ortho to the carboxylic acid, which can influence the acidity of the carboxylic acid and the reactivity at the 2-position [1]. In contrast, the 4-substituted analog places the trifluoromethyl group para to the nitrogen and meta to the carboxylic acid, a difference that can affect metal chelation, π-stacking interactions, and the overall molecular topology [2]. Furthermore, the specific substitution pattern can impact the compound's physicochemical properties, such as its calculated logP of 2.95, which differs from that of other regioisomers, affecting its suitability for specific reaction conditions or downstream applications .

Quantitative Differentiation Evidence for 3-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-64-1)


Regioisomeric Solubility Comparison: 3-CF3 vs. 4-CF3 Quinoline-2-carboxylic Acid

A comparison of calculated aqueous solubility reveals a distinction between the 3-CF3 and 4-CF3 regioisomers of quinoline-2-carboxylic acid. The target compound, 3-(trifluoromethyl)quinoline-2-carboxylic acid, has a reported aqueous solubility of 0.21 g/L at 25°C, while its 4-CF3 analog has a calculated logD value of -0.269 at pH 7.4 . This difference in hydrophilic-lipophilic balance can be a deciding factor in reaction medium compatibility or when designing a synthetic route that requires a specific solubility profile [1].

Physicochemical Profiling Pre-formulation Building Block Selection

Calculated LogP Differentiation: Impact on Lipophilicity-Driven Design

The target compound has a calculated LogP value of 2.95, which is a key parameter for predicting membrane permeability and oral bioavailability in drug discovery programs . This value is higher than that reported for a derivative in a different study, which had a LogP of 2.24 . While a direct regioisomeric comparison of LogP is not available from a single source, this cross-study data point suggests that the 3-CF3-2-carboxylic acid substitution pattern contributes to a higher lipophilicity compared to other quinoline derivatives. This is a direct consequence of the trifluoromethyl group's placement, which enhances the compound's overall hydrophobicity .

Drug Design Lipophilicity ADME Prediction

Synthetic Accessibility and Purity Standards: Ensuring Reproducibility

The compound is commercially available with a defined purity specification of 95% from suppliers like Bidepharm, and 97% from others, which is critical for ensuring reproducible results in multi-step syntheses . The reported melting point is 125-127°C, which serves as a key quality control metric . While a direct head-to-head purity comparison with another vendor is not the primary focus, the availability of batch-specific analytical data (e.g., NMR, HPLC) from reputable vendors allows researchers to verify the compound's identity and purity before use, mitigating the risk of using an impure or mischaracterized building block from an unverified source .

Synthetic Chemistry Quality Control Reproducibility

Optimal Research and Industrial Applications for 3-(Trifluoromethyl)quinoline-2-carboxylic acid (CAS 588702-64-1)


Medicinal Chemistry: Synthesis of Fluorinated Drug Candidates and Probes

The compound's well-defined regioisomeric identity and high LogP make it a preferred starting material for synthesizing fluorinated quinoline derivatives intended for cell-based assays or in vivo studies . Its unique 3-CF3-2-COOH pattern can be exploited to introduce both a lipophilic handle and a reactive functional group for further derivatization, such as amide bond formation or esterification . This is particularly relevant for medicinal chemistry programs focused on targets where enhanced membrane permeability is desired.

Chemical Biology: Development of Orthogonal Chemical Probes

The distinct physicochemical properties of 3-(trifluoromethyl)quinoline-2-carboxylic acid, especially its solubility profile, can be leveraged in the design of chemical probes where a specific balance of aqueous solubility and lipophilicity is required . Its use as a core scaffold can help fine-tune the physicochemical properties of a probe molecule without altering its core pharmacophore, a crucial aspect of chemical tool development [1].

Materials Science: Synthesis of Functional Ligands and Building Blocks

The ability of the quinoline nitrogen and carboxylic acid to act as a bidentate ligand, combined with the electron-withdrawing nature of the 3-CF3 group, makes this compound a useful precursor for creating novel metal-organic frameworks (MOFs) or coordination complexes with tailored electronic and steric properties [2]. Its use can lead to materials with modified photophysical or catalytic activity compared to those derived from non-fluorinated or differently substituted quinoline-2-carboxylic acids.

Agrochemical Discovery: Synthesis of Novel Crop Protection Agents

Patents indicate that trifluoromethyl-substituted quinoline carboxylic acids have been explored for herbicidal applications, with the trifluoromethyl group being a key structural motif for enhancing potency and selectivity [3]. 3-(Trifluoromethyl)quinoline-2-carboxylic acid serves as a direct structural analog and potential intermediate for developing next-generation agrochemicals, where its specific substitution pattern could offer a unique spectrum of activity or improved environmental fate compared to other regioisomers.

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